molecular formula C19H16ClNO5S B4358556 methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate

methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B4358556
M. Wt: 405.9 g/mol
InChI Key: PXOQGZKUABAIIS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a chloro group, a dimethoxybenzoyl amine, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene precursor with a chlorinating agent under controlled conditions. The resulting intermediate is then subjected to further functionalization to introduce the dimethoxybenzoyl amine and carboxylate ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, precise temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

    Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the dimethoxybenzoyl amine group.

    Methyl 6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate: Lacks the chloro group.

    Methyl 3-chloro-6-amino-1-benzothiophene-2-carboxylate: Lacks the dimethoxybenzoyl group.

Uniqueness

Methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate is unique due to the presence of both the chloro and dimethoxybenzoyl amine groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 3-chloro-6-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5S/c1-24-13-6-4-5-12(16(13)25-2)18(22)21-10-7-8-11-14(9-10)27-17(15(11)20)19(23)26-3/h4-9H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOQGZKUABAIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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